2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-14-9-15(2)11-18(10-14)27-22(29)21-19(7-8-30-21)26-23(27)31-13-20(28)25-12-16-3-5-17(24)6-4-16/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQODTPILCFMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 377.51 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to a sulfanyl group and a fluorobenzyl moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The thienopyrimidine core may inhibit key enzymes or receptors in metabolic pathways critical for cancer cell proliferation and survival. Preliminary studies suggest that it may function as an inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both essential for DNA synthesis and repair.
Antitumor Activity
Recent research has indicated that thienopyrimidine derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that compounds similar to the one can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| A549 (Lung Cancer) | 4.5 | |
| HeLa (Cervical Cancer) | 6.0 |
These results indicate that the compound could effectively reduce cell viability in cancerous tissues.
Mechanistic Insights
The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment with similar thienopyrimidine compounds leads to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways.
Case Studies
- In Vitro Studies : A study published in 2019 screened a library of compounds for their anticancer properties using multicellular spheroids as models. The thienopyrimidine derivatives were found to significantly inhibit tumor growth compared to controls, suggesting their potential as therapeutic agents against solid tumors .
- In Vivo Efficacy : Animal model studies demonstrated that administration of the compound resulted in reduced tumor sizes in xenograft models of breast and lung cancers. The observed reduction was statistically significant compared to untreated groups .
Pharmacological Profile
The pharmacological profile indicates that the compound possesses favorable properties for further development:
- Solubility : Moderate solubility in aqueous solutions enhances its bioavailability.
- Selectivity : Exhibits selective inhibition towards cancer cell lines with minimal effects on normal cells, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
